5-Fluorouridine-13C,15N2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O6 |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
InChI Key |
FHIDNBAQOFJWCA-HDAKMRPISA-N |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluorouridine 13c,15n2
Chemo-Enzymatic Synthesis Approaches for Isotopic Enrichment
A versatile and efficient method for preparing labeled 5-Fluorouridine (B13573) involves a chemo-enzymatic approach. nih.gov This strategy leverages the specificity and efficiency of enzymes to couple a chemically synthesized, isotopically labeled nucleobase with a ribose moiety. nih.gov The process typically begins with the synthesis of 5-Fluorouracil (B62378) (5FU) labeled with ¹³C and ¹⁵N, which is then used as a substrate for a series of enzymatic reactions.
Researchers have successfully used enzymes from the pentose (B10789219) phosphate (B84403) pathway (PPP) for this purpose. nih.gov The labeled 5FU base is coupled to a labeled D-ribose to produce the desired 5-Fluorouridine nucleotide. nih.gov This method is valued for its ability to produce the final product in almost quantitative yields and allows for the combination of various isotopic labeling patterns on both the base and the sugar. nih.gov For instance, [1′,5-¹³C₂, 5-¹⁹F, 6-²H, 1,3-¹⁵N₂]–5FUTP has been synthesized using PPP enzymes, demonstrating the power of this approach for creating complex, multiply-labeled molecules. nih.govresearchgate.net
| Enzyme Class | Role in Synthesis | Example Precursors | Reference |
| Pentose Phosphate Pathway (PPP) Enzymes | Coupling of nucleobase to ribose; phosphorylation | 5-Fluorouracil-¹³C,¹⁵N₂; ¹³C-labeled D-ribose | nih.govresearchgate.net |
| Uridine (B1682114) Phosphorylase | Synthesis of nucleosides from a base and ribose 1-phosphate | 5-Fluorouracil | medchemexpress.com |
| Thymidine Phosphorylase | Conversion of 5-Fluorouracil | 5-Fluorouracil | smolecule.com |
This table presents enzymes involved in the synthesis and metabolism of fluoropyrimidines, relevant to the chemo-enzymatic synthesis of labeled 5-Fluorouridine.
Chemical Synthesis Strategies Utilizing Labeled Precursors
The foundation of synthesizing 5-Fluorouridine-¹³C,¹⁵N₂ is the robust chemical synthesis of its labeled nucleobase, 5-Fluorouracil-¹³C,¹⁵N₂. This is achieved by building the pyrimidine (B1678525) ring from simple, commercially available, isotopically enriched precursors.
A common and scalable strategy involves reacting ¹³C-labeled bromoacetic acid with ¹⁵N-labeled urea. nih.govresearchgate.net A similar approach uses [¹³C]-urea and other precursors to form the labeled uracil (B121893) ring. researchgate.net The resulting doubly-labeled uracil ([¹³C, ¹⁵N₂]-uracil) then undergoes direct fluorination to yield the target 5-Fluorouracil-¹³C,¹⁵N₂ base. nih.govresearchgate.net The electrophilic fluorinating agent Selectfluor is frequently used for this step, providing an efficient conversion with high yields. nih.govresearchgate.netresearchgate.net This chemical synthesis route is cost-effective and allows for the specific placement of isotopes within the pyrimidine ring. nih.gov For example, one synthetic scheme starts with [2-¹³C]-bromoacetic acid and ¹⁵N-urea to ultimately yield [5-¹³C, 5-¹⁹F, 1,3-¹⁵N₂]-uracil. nih.gov
| Labeled Precursor | Isotope(s) | Role in Synthesis | Reference |
| [¹³C]-Urea / ¹⁵N-Urea | ¹³C, ¹⁵N | Forms the N1-C2-N3 backbone of the pyrimidine ring. | nih.govresearchgate.netnih.gov |
| ¹³C-labeled Bromoacetic Acid | ¹³C | Provides carbon atoms for the pyrimidine ring. | nih.govresearchgate.netnih.gov |
| ¹³C-Formic Acid | ¹³C | Used for labeling purine (B94841) C8, a related strategy. | nih.gov |
| ¹³C-Thiourea | ¹³C | Used in alternative pyrimidine and purine syntheses. | nih.gov |
This table outlines key isotopically labeled precursors used in the chemical synthesis of the 5-Fluorouracil nucleobase.
Control of Isotopic Purity and Positional Labeling
Ensuring high isotopic purity and correct positional labeling is paramount for the utility of 5-Fluorouridine-¹³C,¹⁵N₂ as an internal standard or a spectroscopic probe. unil.ch Control begins with the selection of starting materials with high isotopic enrichment, often specified as atom percent (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N). sigmaaldrich.com
Throughout the synthesis, rigorous purification and analytical verification are employed. Preparative purification methods such as automated medium-pressure silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) are used to separate the desired labeled product from unlabeled or partially labeled species, achieving chemical and isotopic purity of over 99%. researchgate.net
The final isotopic purity and the precise location of the labels are confirmed using advanced analytical techniques. Mass spectrometry is used to verify the correct mass shift corresponding to the incorporated isotopes (M+3 for one ¹³C and two ¹⁵N atoms). sigmaaldrich.comnih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact position of the ¹³C and ¹⁵N labels within the molecular structure, ensuring the integrity of the final compound. nih.govnih.gov
| Parameter | Method of Control/Verification | Typical Purity | Reference |
| Isotopic Enrichment | Use of highly enriched precursors | >98 atom % | sigmaaldrich.com |
| Chemical Purity | HPLC, Silica Gel Chromatography | >99% | researchgate.netlgcstandards.com |
| Isotopic Purity | Mass Spectrometry (verifies mass shift) | >99.5% | nih.gov |
| Positional Labeling | NMR Spectroscopy | Site-specific confirmation | nih.govnih.gov |
This table summarizes the methods used to ensure the quality and accuracy of the isotopic labeling in 5-Fluorouridine-¹³C,¹⁵N₂.
Advanced Analytical Techniques Utilizing 5 Fluorouridine 13c,15n2
Mass Spectrometry-Based Methods for Quantitative Analysis and Tracing
Mass spectrometry (MS) is a cornerstone of modern analytical science, and the use of stable isotope-labeled internal standards like 5-Fluorouridine-¹³C,¹⁵N₂ significantly enhances its capabilities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing complex mixtures. In the context of 5-Fluorouridine (B13573), its ¹³C and ¹⁵N labeled analog serves as an ideal internal standard for quantifying the drug and its metabolites in biological matrices such as plasma. waters.com This approach is crucial for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of a drug is vital. The stable isotope-labeled standard is added to a sample at a known concentration, and because it co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response. waters.comeurisotop.com
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful application of this technology. nih.gov By introducing a ¹³C and/or ¹⁵N labeled precursor, such as labeled glutamine, into cell cultures, researchers can trace the metabolic fate of the atoms as they are incorporated into various biomolecules, including nucleotides. nih.govnih.gov This allows for the mapping and quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism rather than a static snapshot of metabolite concentrations. eurisotop.comnih.gov For example, Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) utilizes stable isotopes to distinguish between pre-existing and newly synthesized RNA pools, enabling the study of RNA transcription and degradation dynamics under different conditions, such as in the presence of drugs like 5-fluorouracil (B62378). oup.comoup.combiorxiv.org
A study on the impact of 5-fluorouracil (5-FU) on human cell cultures employed NAIL-MS to investigate dynamic changes in tRNA modification profiles. biorxiv.org This method allows for the absolute quantification of modified nucleosides and can assess the ratio of RNA transcription to degradation. oup.comoup.com
Table 1: LC-MS/MS Parameters for 5-Fluorouracil Analysis
| Parameter | Setting |
|---|---|
| LC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| MS System | Xevo TQD Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data sourced from a clinical research method for 5-fluorouracil analysis in plasma. waters.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis, particularly for volatile or derivatized non-volatile metabolites. While less common for direct analysis of nucleosides due to their low volatility, GC-MS plays a role in broader metabolic pathway elucidation. The use of stable isotope-labeled compounds, including those related to 5-Fluorouridine metabolism, is instrumental in tracing the flow of carbon and nitrogen atoms through central metabolic pathways. nih.govmdpi.com For instance, by feeding cells a ¹³C-labeled substrate, researchers can analyze the mass isotopologue distribution of key metabolites, which provides quantitative data on the relative activities of different metabolic routes. mdpi.com This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is crucial for understanding how cells reprogram their metabolism in response to genetic or environmental perturbations. nih.govmdpi.com 5-Fluorouracil-¹³C,¹⁵N₂ can be used as an internal standard for the quantification of 5-fluorouracil by GC- or LC-MS. caymanchem.comglpbio.comtargetmol.cn
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. eurisotop.com This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. In the case of quantifying 5-Fluorouridine or its metabolites, 5-Fluorouridine-¹³C,¹⁵N₂ is the ideal internal standard. waters.com By adding a precisely known amount of the labeled compound to a sample, the ratio of the unlabeled to labeled analyte can be measured by mass spectrometry. This ratio is then used to calculate the exact amount of the unlabeled analyte in the original sample. This technique effectively corrects for any sample loss during preparation and any variations in instrument response, leading to highly reliable and accurate quantification. eurisotop.com For example, in a study analyzing 5-fluorouracil in plasma, the use of a ¹³C¹⁵N₂-labeled internal standard compensated for matrix effects, which are a common source of error in bioanalysis. waters.com
This approach has been successfully applied in proteomics, using a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing heavy isotope-labeled amino acids. acs.org The resulting labeled proteome can then be used as an internal standard for quantitative analysis of proteins in biological samples. acs.org A similar principle applies to the quantification of nucleosides and their analogs, where a labeled standard like 5-Fluorouridine-¹³C,¹⁵N₂ ensures the accuracy of the measurement.
Complementary Chromatographic Separations for Pre-Analytical Processing
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the pre-analytical processing of isotopically labeled compounds such as 5-Fluorouridine-13C,15N2. Its high resolution and sensitivity make it indispensable for both the purification (fractionation) of the synthesized compound from reaction byproducts and the subsequent assessment of its chemical purity. mdpi.comresearchgate.net The versatility of HPLC allows for the application of various separation modes, with reversed-phase and hydrophilic interaction liquid chromatography being particularly relevant for polar molecules like nucleoside analogues. phenomenex.comchromatographyonline.com
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most widely employed chromatographic technique for the analysis of pyrimidine (B1678525) derivatives, including fluoropyrimidines like 5-Fluorouridine. researchgate.net In this mode, a nonpolar stationary phase, typically silica (B1680970) gel modified with C18 or C8 alkyl chains, is used with a polar mobile phase. researchgate.netscielo.br The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like 5-Fluorouridine, which are relatively polar, the mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier, most commonly acetonitrile. scielo.brprimescholars.com
The selection of mobile phase components is critical for achieving optimal separation. Buffered solutions, such as those containing ammonium (B1175870) acetate (B1210297) or phosphate (B84403), are often used to control the pH and ensure consistent ionization states of the analytes, leading to reproducible retention times. researchgate.netscielo.br Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is frequently necessary to elute a wide range of compounds with varying polarities, from the highly polar metabolites to the parent compound. mdpi.com For preparative fractionation, volatile buffers like trimethylammonium acetate or triethylammonium (B8662869) bicarbonate are advantageous as they can be easily removed from the collected fractions by evaporation. nih.gov
Detection is commonly performed using a UV or Photodiode Array (PDA) detector, with the wavelength set around 260-265 nm, corresponding to the absorbance maximum for the pyrimidine ring. scielo.brnih.gov The purity of this compound is often specified by manufacturers as >95% as determined by HPLC. lgcstandards.comlgcstandards.com
Interactive Table 1: Representative RP-HPLC Parameters for Fluoropyrimidine Analysis The following data, derived from studies on the closely related and structurally similar compound 5-Fluorouracil, illustrates typical chromatographic conditions applicable for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | RP C18 Column scielo.br | RP C18 Column primescholars.com | RP C8 Column scielo.br |
| Mobile Phase | Acetonitrile:Water (10:90, v/v) scielo.br | Acetonitrile:Water (10:90, v/v) at pH 6 primescholars.com | 0.05 M Ammonium Acetate (pH 6.5) scielo.br |
| Flow Rate | 1.0 mL/min scielo.br | 1.0 mL/min primescholars.com | Not Specified |
| Detection (UV) | 265 nm scielo.br | 260 nm primescholars.com | Not Specified |
| Retention Time | ~4.5 min (for 5-FU) scielo.br | 3-4 min (for 5-FU) primescholars.com | 6.7 min (for 5-Fluorouridine) scielo.br |
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that exhibit insufficient retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. nih.govelementlabsolutions.com HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol, amine, or amide functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. chromatographyonline.com The separation mechanism primarily involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. elementlabsolutions.com
This technique is particularly well-suited for separating nucleosides, nucleotides, and their analogues. chromatographyonline.com A significant advantage of HILIC is its use of mobile phases with high organic content, which leads to efficient desolvation and enhanced signal intensity when coupled with electrospray ionization mass spectrometry (ESI-MS). chromatographyonline.comelementlabsolutions.com This makes HILIC-MS an excellent method for both purity assessment and the sensitive quantification of this compound, especially when it is used as an internal standard in complex biological matrices. nih.gov A simple and rapid HILIC method can overcome the challenges of achieving satisfactory retention for fluoropyrimidines seen in some RP-HPLC systems. nih.gov
Interactive Table 2: Example HILIC Method for Fluoropyrimidine Analysis This table details a validated HILIC method developed for 5-Fluorouracil, demonstrating the technique's applicability to related polar compounds.
| Parameter | Method Details |
| Stationary Phase | Polymer-based Amine Column (Asahipak NH2P-50 4E) nih.gov |
| Mobile Phase | Gradient elution using a mixture of ammonium formate (B1220265) and acetonitrile nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | Negative Ion Mode Mass Spectrometry (MS) nih.gov |
| Analyte | 5-Fluorouracil (5-FU) nih.gov |
| Internal Standard | 5-Chlorouracil (5-CU) nih.gov |
| Key Advantage | Overcomes poor retention of 5-FU on other HPLC systems and provides good sensitivity in plasma and tissue samples. nih.gov |
Purity Assessment and Method Validation
The ultimate goal of using HPLC in this context is to ensure the purity of the this compound standard, which is critical for its intended use in quantitative mass spectrometry-based assays. caymanchem.com HPLC methods for purity determination must be properly validated according to established guidelines to demonstrate their reliability. scielo.br Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (limits of detection and quantification). scielo.brnih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of impurities or other components. This is often demonstrated using a PDA detector to check for peak purity. nih.gov
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. scielo.br
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), it measures the closeness of agreement between a series of measurements. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Limit of Detection (LOD) and Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. scielo.br
The development and validation of such robust HPLC methods are essential for fractionating the synthesized this compound and confirming its high purity, thereby guaranteeing its suitability as an analytical standard. scielo.brnih.gov
Interactive Table 3: Summary of HPLC Method Validation Findings for Fluoropyrimidine Analysis The data presented are from a validated method for 5-Fluorouracil, providing a reference for the performance characteristics expected from a method for this compound.
| Validation Parameter | Result | Source |
| Linearity Range | 0.1 - 10 µg/mL | scielo.br |
| Correlation Coefficient (r) | 0.9997 | scielo.br |
| Precision (RSD) | < 3.51% | scielo.br |
| Limit of Detection (LOD) | 10.86 ng/mL | scielo.br |
| Limit of Quantification (LOQ) | 32.78 ng/mL | scielo.br |
| Accuracy | 85.24% to 104.14% | nih.gov |
Mechanistic Investigations of Cellular Processes Employing 5 Fluorouridine 13c,15n2
Intracellular Metabolic Conversion and Pathway Integration
Following cellular uptake, 5-Fluorouridine (B13573) must be metabolically activated through a series of enzymatic reactions to exert its cytotoxic effects. The isotopic labels in 5-Fluorouridine-13C,15N2 are crucial for tracing these anabolic and catabolic pathways.
The primary anabolic pathway for 5-Fluorouridine involves its phosphorylation to form nucleotide derivatives. mdpi.com This process is initiated by uridine (B1682114) kinase, which converts 5-Fluorouridine into 5-fluorouridine-5'-monophosphate (FUMP). mdpi.comresearchgate.net FUMP is then further phosphorylated to 5-fluorouridine-5'-diphosphate (FUDP) and subsequently to 5-fluorouridine-5'-triphosphate (FUTP). mdpi.com FUTP is a key active metabolite that can be incorporated into RNA, disrupting its normal processing and function. mdpi.comresearchgate.net
Additionally, FUDP can be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP), which is then dephosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) or phosphorylated to 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP). mdpi.comresearchgate.net FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis, while FdUTP can be misincorporated into DNA. mdpi.comresearchgate.net
| Precursor | Enzyme | Product | Function |
| 5-Fluorouridine | Uridine Kinase | 5-Fluorouridine Monophosphate (FUMP) | Precursor for FUDP |
| FUMP | UMP-CMP Kinase | 5-Fluorouridine Diphosphate (FUDP) | Precursor for FUTP and FdUDP |
| FUDP | Nucleoside Diphosphate Kinase | 5-Fluorouridine Triphosphate (FUTP) | Incorporation into RNA |
| FUDP | Ribonucleotide Reductase | 5-Fluoro-2'-deoxyuridine (B1346552) Diphosphate (FdUDP) | Precursor for FdUMP and FdUTP |
This table outlines the key enzymatic steps in the anabolic conversion of 5-Fluorouridine.
While anabolism is essential for the drug's activity, the majority of administered fluoropyrimidines are rapidly catabolized, primarily in the liver. clinpgx.org The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD), which converts 5-Fluorouracil (B62378) into the inactive metabolite 5,6-dihydrofluorouracil (DHFU). clinpgx.org DHFU is further broken down into fluoro-β-ureidopropionate (FUPA) and then to fluoro-β-alanine (FBAL). clinpgx.orgnih.gov
By using this compound, researchers can monitor the flux through these catabolic pathways. This is critical for understanding drug clearance and inter-individual variability in drug response, as deficiencies in DPD can lead to severe toxicity. clinpgx.org The detection of ¹³C and ¹⁵N-labeled catabolites in plasma or urine provides a direct measure of the activity of this degradation pathway. nih.gov
Tracing Incorporation into Pyrimidine (B1678525) Biosynthesis and Salvage Pathways
The isotopically labeled compound this compound serves as a powerful tracer for elucidating the metabolic fate of fluoropyrimidines within cellular systems. Its journey begins upon cellular uptake, where it can enter two primary metabolic routes for nucleotide synthesis: the de novo pathway and the salvage pathway. nih.govwikipedia.org While the de novo pathway synthesizes nucleotides from simpler precursors like amino acids, the salvage pathway recycles pre-existing nucleobases and nucleosides formed during DNA and RNA degradation. nih.govwikipedia.org
Once inside the cell, 5-Fluorouridine is a substrate for uridine kinase, which phosphorylates it to 5-fluorouridine monophosphate (FUMP). This is a critical entry point into the pyrimidine salvage pathway. wikipedia.org Subsequently, FUMP can be further phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorouridine triphosphate (FUTP). nih.gov The stable isotopes (¹³C and ¹⁵N) integrated into the 5-Fluorouridine molecule allow researchers to track the progression of these metabolites through various enzymatic steps using techniques like mass spectrometry.
Alternatively, FUDP can be converted by ribonucleotide reductase to 5-fluorodeoxyuridine diphosphate (FdUDP). researchgate.net FdUDP is then dephosphorylated to yield 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. researchgate.netpatsnap.com By tracing the labeled carbon and nitrogen atoms, investigators can quantify the flux through these competing pathways and determine the primary routes of metabolic activation under different cellular conditions.
The salvage pathways are crucial as some tissues have limited capacity for de novo synthesis and rely on recovering nucleosides and bases. wikipedia.org The utilization of this compound helps to map the activity of key salvage enzymes, providing insight into cellular metabolism and the mechanisms of drug activation.
Integration into Nucleic Acids and Impact on Macromolecular Structure
Mechanisms of this compound Incorporation into RNA Molecules
The anabolic conversion of this compound to its triphosphate form, 5-fluorouridine triphosphate (FUTP), allows it to act as a fraudulent nucleotide. nih.govpatsnap.com RNA polymerases can mistake FUTP for the natural substrate, uridine triphosphate (UTP), and incorporate it into newly synthesized RNA molecules. patsnap.com This misincorporation is a significant aspect of its cellular activity. Studies have demonstrated that 5-fluorouracil (5-FU), the parent compound, can be detected within both the RNA and DNA of human tumor tissues. nih.gov
The incorporation of the fluorinated nucleotide into RNA disrupts normal RNA processing and function. patsnap.com For instance, the presence of 5-fluorouracil in RNA can render the molecule less susceptible to degradation by ribonucleolytic complexes like the exosome, leading to the accumulation of aberrant transcripts. nih.gov Furthermore, it can interfere with the post-transcriptional modification of RNA, such as pseudouridylation, which is critical for the proper structure and function of molecules like transfer RNA (tRNA) and ribosomal RNA (rRNA). biorxiv.orgbiorxiv.org This interference can impair ribosome biogenesis and protein synthesis. biorxiv.orgnih.gov The stable isotope labels on this compound enable precise quantification of its incorporation rate into different RNA species, providing a direct measure of this mechanism of action.
Studies of 5-Fluorodeoxyuridine Monophosphate (FdUMP) Integration into DNA
The primary mechanism associated with FdUMP, derived from this compound, is the potent inhibition of thymidylate synthase (TS). wikipedia.orgnih.gov This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. patsnap.com By forming a stable ternary complex with thymidylate synthase and its cofactor, FdUMP effectively shuts down the production of dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool. patsnap.comnih.gov
This depletion has two major consequences. First, the halt in dTTP synthesis directly inhibits DNA replication and repair. nih.gov Second, it causes an accumulation of dUMP, which can be subsequently phosphorylated to deoxyuridine triphosphate (dUTP). DNA polymerases can then misincorporate dUTP into DNA in place of dTTP. nih.gov
In some instances, the active metabolite 5-fluorodeoxyuridine triphosphate (FdUTP) can also be formed and directly incorporated into the DNA strand. researchgate.netwikipedia.org The presence of the fluorinated base within the DNA helix can destabilize the molecule, leading to strand breaks and triggering cell cycle arrest and apoptosis. wikipedia.orgnih.gov The isotopic labels in this compound allow for sensitive detection and quantification of these DNA adducts, confirming the extent of fraudulent nucleotide integration.
Enzymatic Fidelity and Substrate Specificity of DNA and RNA Polymerases with Labeled Nucleosides
The fidelity of DNA and RNA polymerases is a measure of their ability to accurately select the correct nucleotide for incorporation into a growing nucleic acid chain. neb.com High-fidelity polymerases possess proofreading mechanisms to remove misincorporated bases. jackwestin.comnih.gov The introduction of modified nucleosides, such as the metabolites of this compound, challenges this fidelity.
RNA polymerases, which generally exhibit lower fidelity than DNA polymerases, readily incorporate FUTP into RNA transcripts. neb.com This is because the enzyme's active site accommodates the structure of FUTP as a substitute for the natural UTP.
DNA polymerases are more stringent, yet they can be deceived under conditions of nucleotide pool imbalance. nih.gov For example, the severe depletion of dTTP and the concurrent rise in dUTP (and potentially FdUTP) caused by thymidylate synthase inhibition increases the likelihood of misincorporation into DNA. nih.gov The polymerase's ability to discriminate is overwhelmed by the skewed substrate concentrations. Studies on polymerase fidelity help to understand how these enzymes interact with non-canonical substrates and the structural basis for their incorporation. nih.gov The use of isotopically labeled nucleosides is instrumental in these kinetic studies, allowing for precise measurement of incorporation rates and enzymatic efficiency with the modified substrate.
Molecular and Cellular Consequences in Experimental Systems
Disruption of Nucleotide Pool Homeostasis
The introduction of this compound into cellular systems causes a significant perturbation of nucleotide pool homeostasis. nih.gov The homeostasis of deoxynucleoside triphosphate (dNTP) pools is tightly regulated through a balance of de novo synthesis, salvage pathways, and catabolism. researchgate.net The primary disruptive event is the inhibition of thymidylate synthase by the metabolite FdUMP. patsnap.comnih.gov
This enzymatic blockade leads to a sharp decrease in the intracellular concentration of dTMP and, consequently, dTTP. patsnap.com Simultaneously, the substrate for this enzyme, dUMP, accumulates to high levels. nih.gov This severe imbalance between pyrimidine nucleotides disrupts the finely tuned ratios required for faithful DNA replication. patsnap.comnih.gov The cellular response to this disruption can include the activation of cell cycle checkpoints and the induction of a state known as "thymineless death." nih.gov
Metabolomic studies, facilitated by tracers like this compound, have shown that this disruption can lead to a phenomenon known as overflow metabolism, where excess pyrimidine intermediates are exported from the cell. nih.gov The ability to trace the labeled atoms through these metabolic pathways provides a detailed quantitative picture of the profound disruption of nucleotide homeostasis.
Interactive Data Table 1: Metabolic Fate of 5-Fluorouridine
| Metabolite | Key Converting Enzyme | Primary Cellular Role | Consequence of Accumulation/Action |
| FUMP | Uridine Kinase | Intermediate in salvage pathway | Enters pyrimidine metabolic pool |
| FUTP | Various Kinases | Substrate for RNA Polymerase | Incorporation into RNA, disrupting RNA function patsnap.com |
| FdUMP | Ribonucleotide Reductase (indirectly) | Inhibitor of Thymidylate Synthase | Depletion of dTTP, halt of DNA synthesis nih.gov |
| FdUTP | Various Kinases | Substrate for DNA Polymerase | Potential incorporation into DNA, causing instability wikipedia.org |
Interactive Data Table 2: Research Findings on 5-FU Incorporation
| Finding | Nucleic Acid | Measurement | Source Reference |
| Maximal incorporation observed 24h post-administration | RNA | 1.0 pmol/µg RNA | nih.gov |
| Maximal incorporation observed 24h post-administration | DNA | 127 fmol/µg DNA | nih.gov |
| Incorporation into RNA correlates with intracellular 5-FU levels | RNA | Statistical Correlation | nih.gov |
| Incorporation renders RNA less susceptible to degradation | RNA | In vitro activity assays | nih.gov |
Interference with Key Enzymes (e.g., Thymidylate Synthase Inhibition)
The primary mechanism through which 5-Fluorouridine and its metabolites exert their cytotoxic effects is by interfering with essential enzymatic processes critical for DNA synthesis and repair. The most well-documented of these interactions is the potent inhibition of thymidylate synthase (TS). 5-Fluorouridine, after cellular uptake, is metabolized into several active compounds, including fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnnih.govfrontiersin.org It is this metabolite, FdUMP, that directly targets thymidylate synthase.
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govnih.gov The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the methyl donor. calis.edu.cnresearchgate.net
The inhibitory action of FdUMP stems from its structural similarity to the natural substrate, dUMP. FdUMP binds to the nucleotide-binding site of thymidylate synthase. calis.edu.cnresearchgate.net This binding facilitates the formation of a stable, covalent ternary complex, consisting of the enzyme, FdUMP, and the cofactor 5,10-methylenetetrahydrofolate. calis.edu.cnmdpi.comnih.gov This complex is exceptionally stable and effectively sequesters the enzyme, blocking the access of the natural substrate dUMP and halting dTMP production. calis.edu.cnresearchgate.net
The resulting depletion of the intracellular dTMP pool leads to an imbalance in deoxynucleotide (dNTP) levels, which has profound consequences for the cell. researchgate.net The scarcity of dTMP's phosphorylated form, deoxythymidine triphosphate (dTTP), directly impedes DNA replication and repair mechanisms, ultimately inducing a "thymineless death" in rapidly proliferating cells. nih.gov The use of 5-Fluorouridine-¹³C,¹⁵N₂ in research allows for precise tracing of the carbon and nitrogen atoms from the uridine analog through its metabolic conversion to FdUMP and its subsequent interaction with thymidylate synthase. This isotopic labeling is invaluable for metabolic flux analysis, enabling researchers to quantify the extent and rate of TS inhibition and its downstream effects on nucleotide metabolism. eurisotop.comnih.govisotope.com
| Parameter | Description | Reference |
| Target Enzyme | Thymidylate Synthase (TS) | calis.edu.cnnih.gov |
| Active Metabolite | Fluorodeoxyuridine monophosphate (FdUMP) | nih.govnih.govresearchgate.net |
| Mechanism | Formation of a stable ternary complex (TS-FdUMP-CH₂THF) | calis.edu.cnmdpi.com |
| Consequence | Inhibition of dTMP synthesis from dUMP | nih.govresearchgate.net |
| Cellular Outcome | Depletion of dTTP pools, leading to inhibition of DNA synthesis and repair | researchgate.net |
Molecular Basis of Cellular Stress Responses in Research Models
The disruption of fundamental cellular processes by 5-Fluorouridine and its metabolites, such as the inhibition of thymidylate synthase and the fraudulent incorporation into nucleic acids, triggers a cascade of cellular stress responses. calis.edu.cn The use of isotopically labeled 5-Fluorouridine-¹³C,¹⁵N₂ provides a powerful tool to dissect the molecular pathways underlying these stress signals by enabling researchers to track the compound's fate and its direct impact on macromolecular synthesis and function. eurisotop.comresearchgate.net
One of the primary stressors is DNA damage. The inhibition of thymidylate synthase leads to a significant imbalance in the deoxynucleotide pool, characterized by a depletion of dTTP and an accumulation of deoxyuridine triphosphate (dUTP). researchgate.net This imbalance can lead to the misincorporation of uracil (B121893) into DNA during replication, a lesion that triggers DNA repair mechanisms. The cell's attempt to remove uracil from DNA can lead to the formation of single- and double-strand breaks, activating DNA damage response (DDR) pathways. nih.gov
Another major source of cellular stress arises from RNA-directed effects. 5-Fluorouridine is readily converted to 5-fluorouridine triphosphate (FUTP), which is then extensively incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine triphosphate (UTP). calis.edu.cnmdpi.comdrugdiscoverynews.com This incorporation disrupts RNA processing, stability, and function. For instance, the presence of 5-FU in mRNA can alter splicing and translation, leading to the synthesis of aberrant proteins. Recent research has highlighted that interference with ribosomal RNA is a primary mechanism of 5-FU's action, leading to stalled ribosomes and triggering a potent stress response. drugdiscoverynews.com
The accumulation of damaged DNA and dysfunctional RNA activates complex signaling networks designed to arrest the cell cycle and, if the damage is irreparable, induce apoptosis (programmed cell death). frontiersin.orgmedchemexpress.com Key proteins in these stress response pathways, such as p53, are often activated. calis.edu.cn The isotopic labels in 5-Fluorouridine-¹³C,¹⁵N₂ allow for detailed studies of these processes. Researchers can trace the incorporation of the labeled fluoropyrimidine into specific RNA and DNA sequences and correlate this with the activation of specific stress kinases, transcription factors, and apoptotic effectors. This provides a quantitative understanding of how the molecular insults translate into a coordinated cellular stress response.
| Stressor | Molecular Basis | Key Cellular Consequences |
| DNA Damage | Inhibition of Thymidylate Synthase leads to dNTP pool imbalance and uracil misincorporation into DNA. researchgate.net | Activation of DNA damage response (DDR) pathways, cell cycle arrest, induction of apoptosis. |
| RNA Disruption | Incorporation of the metabolite FUTP into various RNA species (mRNA, tRNA, rRNA). calis.edu.cnmdpi.com | Impaired RNA processing and function, altered protein synthesis, ribosomal stress. mdpi.comdrugdiscoverynews.com |
| Metabolic Stress | Perturbation of nucleotide biosynthesis pathways. | Alterations in cellular energy status and signaling pathways. |
Applications of 5 Fluorouridine 13c,15n2 in Diverse Research Contexts
Elucidation of Metabolic Networks in Microorganisms (e.g., Fungi, Bacteria)
The study of microbial metabolism is crucial for understanding infectious diseases and developing antimicrobial agents. 5-Fluorouridine-¹³C,¹⁵N₂ is instrumental in mapping the metabolic pathways of fluoropyrimidines in various microorganisms.
In fungi such as Candida albicans, 5-Fluorouridine (B13573) has demonstrated significant antifungal activity. mdpi.com It enters the fungal cell and is phosphorylated by uridine (B1682114) kinase to 5-fluorouridine monophosphate (5-FUMP), bypassing the common resistance mechanisms associated with the related drug, 5-fluorocytosine. mdpi.com By using 5-Fluorouridine-¹³C,¹⁵N₂, researchers can trace this activation pathway, quantify the formation of key metabolites like 5-FUMP and 5-fluorouridine triphosphate (FUTP), and observe their subsequent incorporation into fungal RNA, a primary mechanism of its cytotoxic effect. mdpi.comnih.gov Studies in Saccharomyces cerevisiae have shown that the major cytotoxic effect of 5-FU is due to the misincorporation of its metabolites into RNA. nih.gov
In bacteria, metabolic interconversion of fluoropyrimidines can be limited. For instance, studies in Pneumococcus revealed low levels of nucleoside phosphorylase activity, meaning that different 5-fluoropyrimidine (B1206419) derivatives can have distinct inhibitory effects by selectively targeting different biochemical reactions. capes.gov.br Using 5-Fluorouridine-¹³C,¹⁵N₂ allows for the precise tracking of these limited metabolic routes. Furthermore, research on Escherichia coli has shown that the antibacterial action of 5-fluorouracil (B62378) (a metabolite of 5-FUrd) involves DNA damage and disruption of carbon and nucleic acid metabolism. dntb.gov.ua The labeled tracer can help elucidate the specific genes and pathways involved in the bacterial response and resistance to the compound. dntb.gov.ua
Table 1: Metabolic Fate and Effects of 5-Fluorouridine Derivatives in Microorganisms
| Organism | Key Metabolic Process | Observed Effect | Reference |
| Candida albicans | Phosphorylation by uridine kinase to 5-FUMP. | Antifungal activity, virulence reduction. | mdpi.com |
| Saccharomyces cerevisiae | Conversion to FUTP and misincorporation into RNA. | Primary mechanism of cytotoxicity. | nih.gov |
| Pneumococcus | Limited metabolic interconversion due to low nucleoside phosphorylase activity. | Selective inhibition of specific biochemical reactions. | capes.gov.br |
| Escherichia coli | Conversion to active metabolites that disrupt nucleic acid metabolism. | DNA damage, antibacterial effects. | dntb.gov.ua |
Investigation of Nucleoside Metabolism in Mammalian Cell Lines and In Vitro Systems
In cancer research, understanding the metabolism of fluoropyrimidine drugs is essential for optimizing chemotherapy. 5-Fluorouridine-¹³C,¹⁵N₂ is a critical tool for in vitro studies of nucleoside metabolism in mammalian and, particularly, cancer cell lines.
Upon entering a mammalian cell, 5-FUrd is metabolized into several active compounds, including 5-fluorouracil (5-FU), 5-fluorouridine monophosphate (FUMP), and 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA. researchgate.netnih.gov It can also be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which disrupts DNA synthesis. researchgate.netresearchgate.net
Using 5-Fluorouridine-¹³C,¹⁵N₂, researchers can perform metabolic flux analysis to quantify the rates of these conversions in various cancer cell lines, such as human colon carcinoma (WiDr) and breast cancer (MCF-7) cells. nih.govnih.gov This allows for a detailed comparison of metabolic pathways between drug-sensitive and drug-resistant cells. nih.gov For example, studies have shown that in certain tumor cells, the antineoplastic activity of fluoropyrimidines is dependent on their enzymatic conversion to 5-FU and the subsequent formation of FUTP and FdUMP. researchgate.netnih.gov The stable isotopes in 5-Fluorouridine-¹³C,¹⁵N₂ enable precise measurement of the levels of these key metabolites, clarifying the mechanisms of action and resistance. nih.gov
Table 2: Key Metabolites of 5-Fluorouridine in Ehrlich Ascites Tumor Cells
| Metabolite | Function | Reference |
| 5-Fluorouracil (FUra) | Precursor to other active metabolites. | researchgate.netnih.gov |
| 5-Fluorouridine 5'-monophosphate (FUMP) | Intermediate in the metabolic pathway. | researchgate.net |
| 5-Fluorouridine 5'-triphosphate (FUTP) | Incorporated into RNA, leading to cytotoxicity. | researchgate.netnih.gov |
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Inhibits thymidylate synthase, disrupting DNA synthesis. | researchgate.netnih.gov |
Studies on Protein-Nucleic Acid Interactions and Dynamics
The incorporation of labeled nucleosides into RNA or DNA is a powerful strategy for studying their structure, dynamics, and interactions with proteins and other molecules. 5-Fluorouridine-¹³C,¹⁵N₂, after its intracellular conversion to the triphosphate form, can be incorporated into RNA during in vitro transcription.
This isotopic labeling is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgnih.gov The presence of the ¹³C isotope in conjunction with the adjacent ¹⁹F atom (already present in 5-Fluorouridine) creates a ¹⁹F-¹³C spin pair. This pair offers significant advantages for NMR studies of RNA, producing signals with linewidths that can be twice as sharp as the more commonly used ¹H-¹³C spin pair. semanticscholar.orgnih.gov This enhanced resolution and sensitivity allows for a clearer delineation of RNA structural elements, such as helical regions and different types of base pairs. semanticscholar.org
By incorporating 5-Fluorouridine-¹³C,¹⁵N₂ into a specific RNA sequence, scientists can precisely probe the local environment around each labeled uridine. This technique enables the rapid identification of small-molecule binding pockets and provides atomic-level insights into the conformational changes that occur when the RNA binds to proteins or drug candidates. semanticscholar.orgnih.gov This approach expands the size limitations of RNA that can be effectively studied by NMR and aids in structure-based drug discovery efforts targeting RNA. semanticscholar.org
Development of Isotopic Tracers for Unraveling Complex Biological Processes
Stable isotope tracers like 5-Fluorouridine-¹³C,¹⁵N₂ are fundamental to modern metabolomics and systems biology. nih.gov Isotope tracing moves beyond static measurements of metabolite concentrations to reveal the dynamic flow of molecules through metabolic networks, a process known as metabolic flux analysis. nih.gov
The use of ¹³C and ¹⁵N labeled compounds allows researchers to track the journey of atoms from a precursor molecule through various biochemical reactions. nih.gov This provides deep insights into substrate utilization, pathway branching, and metabolic reprogramming in response to different conditions, which is particularly relevant in cancer research where metabolic shifts are a hallmark of the disease. nih.govnih.gov
5-Fluorouridine-¹³C,¹⁵N₂ serves as an ideal tracer for studying pyrimidine (B1678525) metabolism. Its applications extend to its use as an internal standard for quantitative analysis in complex biological samples using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). eur.nl By providing a precise quantitative reference, it enhances the accuracy of measurements of the unlabeled drug and its metabolites. eur.nlmedchemexpress.com This precise quantification is essential for pharmacokinetic and pharmacodynamic studies, helping to build a comprehensive picture of how the drug is absorbed, distributed, metabolized, and excreted, thereby unraveling the complex biological processes that determine its efficacy.
Future Research Directions and Translational Perspectives Non Clinical
Integration with Systems Biology and Multi-Omics Data Analysis
The use of 5-Fluorouridine-¹³C,¹⁵N₂ is poised to significantly enhance systems biology approaches by providing a dynamic layer of metabolic data that can be integrated with other "omics" datasets. Systems biology aims to understand the complex interactions within biological systems, and multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic view. accurascience.combiocommons.org.au
By tracing the metabolic fate of 5-Fluorouridine-¹³C,¹⁵N₂, researchers can elucidate how this drug analog perturbs nucleotide metabolism and its downstream effects on gene expression (transcriptomics) and protein synthesis (proteomics). eurisotop.com For instance, studies have already used multi-omics approaches to understand the mechanisms of resistance to 5-fluorouracil (B62378) (5-FU), the parent drug of 5-Fluorouridine (B13573). nih.govfrontlinegenomics.com Integrating stable isotope tracing with 5-Fluorouridine-¹³C,¹⁵N₂ can provide a more direct and quantitative measure of the metabolic fluxes within these resistance pathways. eurisotop.com
This integrated approach can help build more accurate predictive models of drug response and identify novel biomarkers. For example, a multi-omics analysis of colorectal cancer subtypes revealed distinct molecular landscapes that determine prognosis following 5-FU-based chemotherapy. nih.gov The addition of metabolic flux data from 5-Fluorouridine-¹³C,¹⁵N₂ tracing could further refine these models, potentially leading to more personalized therapeutic strategies in a research setting.
A key challenge in multi-omics integration is the complexity and heterogeneity of the data. accurascience.com However, the development of advanced computational pipelines and machine learning algorithms is helping to overcome these hurdles. accurascience.com These tools can identify correlations and causal relationships between different molecular layers, providing deeper insights into the mechanisms of drug action and resistance.
Advanced Imaging Techniques for Spatiotemporal Tracing of Labeled Metabolites
The ability to visualize the distribution and metabolic conversion of 5-Fluorouridine-¹³C,¹⁵N₂ within cells and tissues in real-time is a significant frontier. Advanced imaging techniques, such as those based on mass spectrometry and nuclear magnetic resonance (NMR), are making this possible.
For instance, fluorine-19 (¹⁹F) magnetic resonance imaging (MRI) can be used to detect and quantify the distribution of fluorinated compounds like 5-Fluorouridine. Combining this with the ¹³C and ¹⁵N labels allows for multi-modal imaging, providing both spatial localization and information about metabolic transformations. Research has demonstrated the feasibility of using ¹⁹F chemical shift imaging to monitor the trapping of 5-fluorouracil in tumors. ismrm.org
Furthermore, the development of ¹⁹F-¹³C spin pairs for NMR spectroscopy offers enhanced resolution and sensitivity for studying RNA structure and interactions. nih.gov This technique can be applied to track the incorporation of 5-Fluorouridine into RNA and investigate its effects on RNA function. nih.gov The high sensitivity of the ¹⁹F nucleus allows for clear differentiation of various structural environments within large RNA molecules. nih.gov
These advanced imaging techniques provide a dynamic and spatially resolved view of drug metabolism, which is crucial for understanding the heterogeneity of drug response within a tumor or across different tissues.
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The synthesis of isotopically labeled compounds like 5-Fluorouridine-¹³C,¹⁵N₂ is a critical aspect of their application in metabolic research. researchgate.net Future research will likely focus on developing more efficient and versatile methods for introducing stable isotopes into a wider range of complex biomolecules.
Current strategies often involve either chemical synthesis or enzymatic approaches. nih.govnih.gov Chemical synthesis allows for precise control over the position of the labels, while enzymatic methods can be used to produce uniformly labeled molecules. shoko-sc.co.jp Researchers are continuously refining these methods to improve yields and expand the repertoire of labeled compounds. nih.govnih.gov For example, chemo-enzymatic strategies that combine the strengths of both approaches are being developed to synthesize selectively labeled RNA molecules for NMR studies. shoko-sc.co.jp
The ability to synthesize custom-labeled molecules is essential for addressing specific research questions. For instance, selectively labeling different positions on the uracil (B121893) ring or the ribose sugar can help to dissect specific metabolic pathways. nih.gov The development of new synthetic routes and enzymatic tools will be crucial for advancing the field of metabolic research.
Application in High-Throughput Screening for Modulators of Nucleoside Metabolism in Research Models
5-Fluorouridine-¹³C,¹⁵N₂ can be a valuable tool in high-throughput screening (HTS) assays designed to identify compounds that modulate nucleoside metabolism. These screens are typically performed in cell-based or in vitro models to test large libraries of small molecules for their ability to alter specific metabolic pathways.
By using mass spectrometry to measure the incorporation of the isotopic labels from 5-Fluorouridine-¹³C,¹⁵N₂ into downstream metabolites, researchers can quantify the activity of key enzymes in the nucleoside metabolic pathway. This approach can be used to identify inhibitors or activators of these enzymes, which may have therapeutic potential. For example, HTS assays have been used to identify modulators of enzymes involved in 5-FU metabolism. nih.gov
The use of a stable isotope-labeled compound like 5-Fluorouridine-¹³C,¹⁵N₂ in HTS offers several advantages over traditional methods. It provides a direct and quantitative measure of metabolic flux, which is often more informative than simply measuring cell viability or the levels of a single metabolite. eurisotop.com This can lead to the identification of more specific and potent modulators of nucleoside metabolism.
The development of automated HTS platforms that are integrated with mass spectrometry is making it possible to screen large compound libraries with high efficiency and accuracy. This technology, combined with the use of sophisticated isotopic tracers like 5-Fluorouridine-¹³C,¹⁵N₂, holds great promise for the discovery of novel research compounds targeting nucleoside metabolism.
Q & A
Q. How should researchers report isotopic purity and potential contaminants in publications?
- Guidelines : Disclose batch-specific isotopic enrichment (e.g., ≥98% 13C, ≥99% 15N2) and provide certificates of analysis from suppliers. Use STrengthening the Reporting of Observational studies in Epidemiology (STROBE) extensions for isotopic tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
